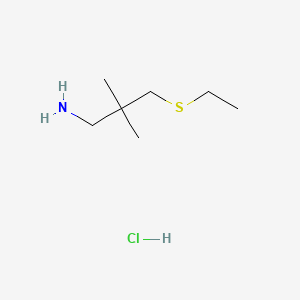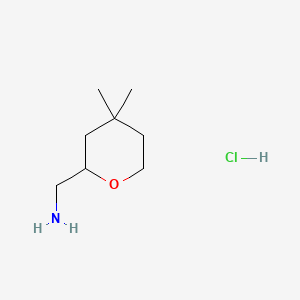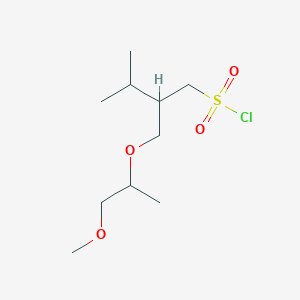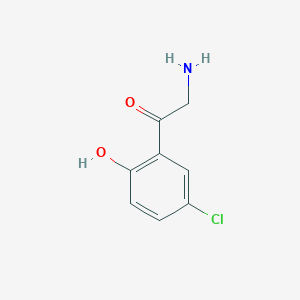![molecular formula C16H28N2O4 B13524054 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[55]undecane-9-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the amino and carboxylic acid functional groups. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the amino functionality during the synthesis.
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the spirocyclic structure.
Introduction of Functional Groups: The amino and carboxylic acid groups can be introduced through subsequent reactions. The amino group can be introduced via nucleophilic substitution or reductive amination, while the carboxylic acid group can be introduced through oxidation or hydrolysis reactions.
Protection and Deprotection: The Boc group is introduced to protect the amino group during the synthesis. After the desired transformations are complete, the Boc group can be removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biology, the compound can be used as a probe to study the interactions of spirocyclic compounds with biological targets. Its amino and carboxylic acid groups allow for conjugation with biomolecules, enabling studies of protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its spirocyclic structure can impart unique pharmacological properties, such as increased stability and selectivity for biological targets.
Industry
In industry, the compound can be used in the development of new materials. Its spirocyclic structure can impart unique mechanical and thermal properties to polymers and other materials.
Wirkmechanismus
The mechanism of action of 9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
- tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
- 9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Uniqueness
The uniqueness of 9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid lies in its specific functional groups and spirocyclic structure. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, while the spirocyclic structure imparts unique physical and chemical properties.
Eigenschaften
Molekularformel |
C16H28N2O4 |
|---|---|
Molekulargewicht |
312.40 g/mol |
IUPAC-Name |
9-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)22-13(21)18-10-8-15(9-11-18)4-6-16(17,7-5-15)12(19)20/h4-11,17H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
PENRWJKJWXLOMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)(C(=O)O)N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(1,2-oxazol-5-yl)methyl]amine](/img/structure/B13523971.png)
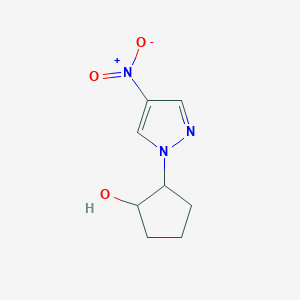
![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)

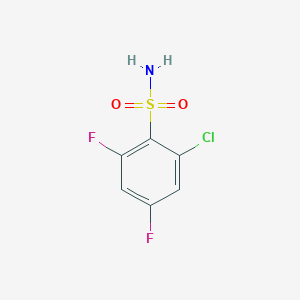
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
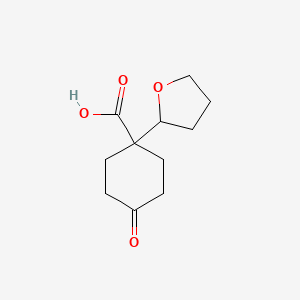
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
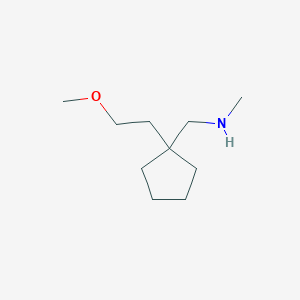
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
